molecular formula C28H28ClN3O3 B2929394 N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 893789-89-4

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2929394
CAS No.: 893789-89-4
M. Wt: 490
InChI Key: AFKVTGAUBNSAMZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic small molecule characterized by a 7-methoxy-2-oxo-1,2-dihydroquinolin core substituted with a (4-ethylphenyl)aminomethyl group at position 3 and an N-(5-chloro-2-methylphenyl)acetamide side chain. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, though its specific pharmacological profile remains under investigation .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3/c1-4-19-6-10-23(11-7-19)30-16-21-13-20-8-12-24(35-3)15-26(20)32(28(21)34)17-27(33)31-25-14-22(29)9-5-18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKVTGAUBNSAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the chloromethylphenyl and ethylphenylamino substituents. Common reagents used in these reactions include various chlorinating agents, amines, and methoxy compounds under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for commercial applications.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features distinct reactive moieties (Figure 1):

  • Quinolinone core : Susceptible to electrophilic substitution and oxidation.

  • Acetamide group : Prone to hydrolysis and nucleophilic substitution.

  • Aminomethyl linker : Participates in alkylation and reductive amination.

  • Chloro-methylphenyl substituent : Potential for halogen exchange or coupling reactions.

Nucleophilic Substitution at the Acetamide Group

The acetamide group undergoes nucleophilic displacement under basic conditions:

Reaction Type Conditions Products Yield
Amide hydrolysis6M HCl, reflux, 12hCarboxylic acid derivative + 5-chloro-2-methylaniline78%
Thiol substitutionThiophenol, DCC, DMF, 25°C, 24hThioacetamide analog65%

Mechanistic Insight : Hydrolysis proceeds via acid-catalyzed cleavage of the amide bond, while thiol substitution requires activation by carbodiimide.

Oxidation of the Dihydroquinoline Ring

The 1,2-dihydroquinoline moiety oxidizes to a fully aromatic quinoline system:

Oxidizing Agent Conditions Product Application
KMnO₄Acetic acid, 80°C, 6hQuinoline-2-one derivativeEnhanced π-conjugation for binding
CrO₃H₂SO₄, 0°C, 2hOver-oxidation to quinoline-2,4-dioneLimited utility due to instability

Key Finding : Controlled oxidation improves binding affinity to biological targets like EGFR .

Hydrolysis of the Methoxy Group

The 7-methoxy group undergoes demethylation under acidic or enzymatic conditions:

Condition Reagent Product Biological Impact
HBr/AcOH48% HBr, 120°C, 8h7-Hydroxyquinolinone derivativeIncreased solubility and activity
Liver microsomesCYP450 enzymes, 37°C, 24hPhase I metabolitePharmacokinetic optimization

Note : Demethylation is critical for prodrug activation in vivo.

Electrophilic Aromatic Substitution

The electron-rich quinolinone ring undergoes regioselective substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°C, 2hC-55-Nitroquinolinone derivative
SulfonationClSO₃H, DCM, 25°C, 4hC-88-Sulfoquinolinone derivative

SAR Impact : Nitration at C-5 enhances kinase inhibitory activity by 3-fold .

Reductive Alkylation at the Aminomethyl Linker

The secondary amine undergoes reductive alkylation to modify steric/electronic properties:

Electrophile Conditions Product IC₅₀ (SPAC1 cells)
Formaldehyde/NaBH₃CNMeOH, pH 5, 25°C, 12hN-Methylated analog0.32 µM
Cyclohexanone/NaBH₄THF, 60°C, 6hN-Cyclohexyl derivative0.18 µM

Optimization : Cyclohexyl substitution (e.g., compound 5a) improves cellular activity 10-fold over the parent compound .

Reaction Optimization Parameters

Data from synthesis protocols highlight critical parameters (Table 2):

Parameter Optimal Range Impact on Yield
Temperature60–80°CHigher temps accelerate ring oxidation
SolventDMF > DCM > THFPolarity enhances amide substitution
CatalystPd/C (10 wt%) for hydrogenationReduces reaction time by 40%

Stability Under Biological Conditions

The compound undergoes predictable degradation pathways in physiological environments:

  • pH 7.4 buffer (37°C) : Hydrolysis of the acetamide group (t₁/₂ = 8h).

  • Rat plasma : Rapid N-deethylation at the 4-ethylphenyl group (t₁/₂ = 2h).

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide has several scientific research applications:

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for developing new drugs targeting various diseases.

    Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarity and Key Substituents

The compound’s structural analogs are identified based on shared acetamide backbones, substituted aromatic rings, and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Core Structure Key Substituents Molecular Formula Molar Mass (g/mol)
Target Compound 1,2-dihydroquinolin-2-one 7-OCH₃, 3-[(4-ethylphenyl)aminomethyl], N-(5-chloro-2-methylphenyl)acetamide C₂₈H₂₇ClN₃O₃ 500.99*
2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide Thiazolidinone 5-chloro-2-methoxyphenylimino, 3-ethyl, N-(5-chloro-2-methylphenyl)acetamide C₂₁H₂₁Cl₂N₃O₃S 466.38
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 1,2-dihydroquinolin-2-one 6-Cl, 4-phenyl, 3-sulfanyl, N-(4-methylphenyl)acetamide C₂₄H₁₉ClN₂O₂S 434.94
2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione 2,4-dioxothiazolidin-5-ylidene, 2-methoxyphenoxy, N-(4-nitrophenyl)acetamide C₁₉H₁₅N₃O₇S 429.37
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Acetamide 2,6-diethylphenyl, methoxymethyl C₁₄H₂₀ClNO₂ 269.77

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s 1,2-dihydroquinolin-2-one core differentiates it from thiazolidinone/thiazolidinedione-containing analogs (e.g., ), which are associated with hypoglycemic activity .

Bioactivity and Computational Predictions

Table 2: Reported Bioactivities of Analogs
Compound Class Core Structure Key Activities Reference
Thiazolidinedione-acetamide hybrids Thiazolidinedione Hypoglycemic (PPAR-γ agonism)
Thiazolidinone-acetamide derivatives Thiazolidinone Antimicrobial, anti-inflammatory
1,2-Dihydroquinolin-2-one derivatives Quinolinone Kinase inhibition, anticancer potential
Chloroacetamide herbicides Acetamide ALS enzyme inhibition (herbicidal)

Computational Predictions :

  • Bioactivity Clustering : Compounds with arylacetamide and halogenated aryl groups cluster into groups with enzyme-inhibitory or receptor-binding profiles .

Challenges and Limitations

  • Structural vs. Functional Divergence: Despite shared substituents, core structure alterations (e.g., quinolinone vs. thiazolidinone) drastically shift bioactivity .
  • Synthetic Complexity : The target compound’s multi-step synthesis may limit yield compared to simpler herbicides like alachlor .

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of molecules that are being investigated for their therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula of the compound is C23H25ClN2O3C_{23}H_{25}ClN_{2}O_{3}, with a molecular weight of 420.91 g/mol. The structure features a chloro-substituted aromatic ring, a quinolinone moiety, and an acetamide functional group, which are believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : The compound may interfere with various signaling pathways, including those related to apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial activity, potentially making them suitable for treating infections.

Biological Activity Data

The following table summarizes relevant biological activity data from various studies:

Activity TypeAssay/Model UsedResult (IC50/ED50)Reference
Anticancer ActivityHuman cancer cell linesIC50 = 5 µM
Antimicrobial ActivityBacterial strains (e.g., E. coli)MIC = 10 µg/mL
Enzyme InhibitionKinase assaysIC50 = 15 µM
Anti-inflammatory ActivityRat adjuvant arthritis modelED50 = 0.05 mg/kg

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties highlighted that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, with a notable effect on drug-resistant strains.
  • Inflammatory Disease Models : In animal models of inflammation, the compound exhibited anti-inflammatory effects comparable to traditional NSAIDs, suggesting potential use in treating inflammatory disorders without the associated gastrointestinal side effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Reacting a substituted quinoline core with chloroacetyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Reaction progress is monitored via TLC .
  • Step 2 : Introducing the 4-ethylphenylaminomethyl group via reductive amination, employing sodium cyanoborohydride in methanol under nitrogen .
  • Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons, methoxy groups (δ ~3.8 ppm), and acetamide CH2_2 (δ ~4.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+1]+^+ peaks) and fragmentation patterns .

Advanced: How can computational methods predict electronic properties for structure-activity relationships (SAR)?

Answer:

  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess reactivity and charge transfer potential using DFT (B3LYP/6-31G*) .
  • Molecular Electrostatic Potential (MESP) : Map electron-rich/poor regions to predict binding interactions (e.g., with enzyme active sites) .
  • Molecular Dynamics Simulations : Model solvation effects and conformational stability in biological matrices .

Advanced: What strategies optimize substituent effects for biological activity?

Answer:

  • Substituent Variation : Test analogues with halogen (Cl, F), methoxy, or ethyl groups at specific positions to modulate lipophilicity and target affinity .
  • Bioisosteric Replacement : Replace the quinolin-2-one moiety with oxadiazole or pyridazinone cores to enhance metabolic stability .
  • In Silico Docking : Screen substituent libraries against target proteins (e.g., kinases) to prioritize synthesis .

Basic: How do solvent systems influence solubility and stability?

Answer:

  • Polar Solvents : DMF or DMSO enhance solubility for in vitro assays but may induce degradation under prolonged storage .
  • Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400) for in vivo formulations. Stability studies in PBS (pH 7.4) at 37°C for 24h are recommended .

Advanced: What crystallographic techniques resolve structural ambiguities?

Answer:

  • Single-Crystal X-ray Diffraction : Determine absolute configuration and intramolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Powder XRD : Assess polymorphism and batch consistency during scale-up .

Advanced: Which analytical methods validate purity and degradation products?

Answer:

  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% threshold) .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed acetamide or oxidized quinoline) under stress conditions .

Advanced: How are in vivo pharmacokinetic parameters optimized?

Answer:

  • Mouse Models : Administer intravenously (1–5 mg/kg) and collect plasma for LC-MS analysis. Calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Metabolite Profiling : Use microsomal assays (CYP450 isoforms) to identify major Phase I/II metabolites .

Basic: What purification techniques resolve synthetic byproducts?

Answer:

  • Column Chromatography : Separate regioisomers using silica gel (gradient: 20–50% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., methanol/water) for high-purity crystals .

Advanced: How to address discrepancies between theoretical and experimental data?

Answer:

  • Elemental Analysis : Reconcile calculated vs. observed C/H/N ratios (e.g., adjust synthetic protocols if deviations exceed ±0.4%) .
  • DFT Refinement : Re-optimize computational parameters (e.g., solvent model, basis set) to align with experimental NMR shifts .

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